REACTION_CXSMILES
|
[N+]([O-])([N+]([O-])=O)=O.N[C:8]1[CH:9]=[CH:10][C:11]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)=[C:12]([CH:15]=1)[C:13]#[N:14].[I-:22].[Na+].O>C(#N)C>[I:22][C:8]1[CH:9]=[CH:10][C:11]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)=[C:12]([CH:15]=1)[C:13]#[N:14] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([N+](=O)[O-])[O-]
|
Name
|
|
Quantity
|
0.85 mmol
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C#N)C1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.28 mmol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
the extracts were washed with saturated sodium thiosulfate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
rinsing with 2% methanol in methylene chloride
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC(=C(C#N)C1)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |